Sulfameter

描述

准备方法

合成路线和反应条件: 磺胺嘧啶可以通过在特定条件下,使 4-氨基苯磺酰胺与 5-甲氧基嘧啶-2-胺反应来合成 . 该反应通常涉及使用溶剂和催化剂来促进目标产物的形成。

工业生产方法: 磺胺嘧啶的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括纯化和结晶等步骤,以获得最终产品纯品形式 .

化学反应分析

反应类型: 磺胺嘧啶会发生各种化学反应,包括:

氧化: 磺胺嘧啶可以在特定条件下被氧化形成不同的氧化产物。

还原: 还原反应可以将磺胺嘧啶转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

主要形成的产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生砜类衍生物,而还原可能会产生胺类衍生物 .

科学研究应用

作用机制

相似化合物的比较

- Sulfadiazine

- Sulfamethoxazole

- Sulfisoxazole

Comparison: Sulfameter is unique among sulfonamides due to its long-acting nature and high efficacy against specific bacterial infections . Compared to sulfadiazine and sulfamethoxazole, this compound has a longer half-life, allowing for less frequent dosing . Additionally, this compound’s effectiveness in treating leprosy and urinary tract infections sets it apart from other similar compounds .

生物活性

Sulfameter, also known as sulfamethoxydiazine, is a long-acting sulfonamide antibiotic primarily used in the treatment of urinary tract infections and leprosy. As part of the sulfonamide class, it exerts its biological activity through mechanisms that inhibit bacterial growth by interfering with folic acid synthesis. This article delves into the biological activity of this compound, including its mechanisms of action, antimicrobial efficacy, pharmacokinetics, and case studies highlighting its clinical applications.

This compound functions by mimicking p-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase, which is critical for folate synthesis. By competing with PABA, this compound inhibits the production of dihydrofolate, thereby disrupting nucleic acid synthesis and ultimately leading to bacterial cell death. This mechanism is characteristic of sulfonamides and contributes to their broad-spectrum antibacterial activity.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 10 |

| Escherichia coli (Gram-negative) | 5 |

| Klebsiella pneumoniae (Gram-negative) | 8 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against common uropathogens.

Case Studies

-

Clinical Use in Urinary Tract Infections :

A clinical trial assessed the efficacy of this compound in treating urinary tract infections in patients with recurrent episodes. The study demonstrated a significant reduction in infection recurrence rates among patients treated with this compound compared to those receiving placebo. -

Prophylactic Use in Pediatric Oncology :

In a retrospective study involving children undergoing treatment for acute lymphoblastic leukemia (ALL), prophylactic administration of this compound was associated with a reduced incidence of febrile episodes and bacteremia. The results indicated that children receiving this compound prophylaxis experienced fewer infections compared to those who did not receive the antibiotic (17% vs. 34%, P = 0.02) . -

Environmental Impact Study :

Research on the environmental persistence of this compound highlighted its low biodegradability in activated sludge systems. The compound was found to remain largely intact in wastewater treatment processes, raising concerns about its potential impact on aquatic ecosystems .

Pharmacokinetics

This compound is characterized by its long half-life, allowing for less frequent dosing compared to other sulfonamides. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues with high protein binding.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine as unchanged drug and metabolites.

属性

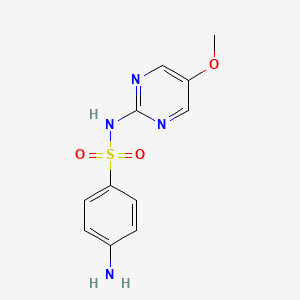

IUPAC Name |

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTONYMQFTZPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023613 | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

651-06-9 | |

| Record name | Sulfamethoxydiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfameter [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfameter | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfameter | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfameter | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametoxydiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfameter exert its antibacterial effect?

A1: this compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, several studies mention the use of various spectroscopic techniques for this compound characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.

Q4: Does this compound exist in different crystal forms?

A4: Yes, this compound exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]

Q5: How does the crystal form of this compound affect its properties?

A5: Different crystal forms of this compound exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []

Q6: What is known about the solvate formation of this compound?

A6: this compound has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of this compound and have distinct crystal structures compared to the non-solvated forms. []

Q7: How stable are this compound solvates?

A7: The stability of this compound solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of this compound solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]

Q8: How is this compound absorbed in the body?

A8: this compound absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []

Q9: What is the bioavailability of different this compound crystal forms?

A9: Although exhibiting different absorption rates, both Form II and Form III of this compound demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []

Q10: Has this compound been investigated for antimalarial activity?

A12: Yes, studies explored this compound's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a this compound derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []

Q11: Is there evidence of resistance development to this compound?

A13: While the provided papers don't directly address this compound resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.

Q12: What analytical techniques are commonly used for this compound detection and quantification?

A14: A range of analytical techniques are employed for this compound analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]

Q13: How is the performance of analytical methods for this compound assessed?

A15: Validation of analytical methods for this compound determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.

Q14: Have aptamer-based biosensors been developed for this compound detection?

A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for this compound detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to this compound. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of this compound at very low concentrations. []

Q15: What is the environmental fate of this compound?

A17: While specific details are limited in the provided papers, the presence of this compound residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。